1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Attachment of the Pyridin-2-ylmethyl and Thiophen-3-ylmethyl Groups: These groups are typically introduced through alkylation reactions, using appropriate alkyl halides and bases.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of cyclopropane rings and the effects of substituents on aromatic systems.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The cyclopropane ring’s strain can make the compound highly reactive, allowing it to interact with various biological molecules. The aromatic rings can participate in π-π interactions, while the fluorine atom can influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
- 1-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
- 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-18-6-4-17(5-7-18)21(9-10-21)20(25)24(13-16-8-12-26-15-16)14-19-3-1-2-11-23-19/h1-8,11-12,15H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECONHIMYZEPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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